molecular formula C10H9IO4 B2690959 3-(4-Hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid CAS No. 61223-30-1

3-(4-Hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid

Cat. No. B2690959
CAS RN: 61223-30-1
M. Wt: 320.082
InChI Key: JQIZBHHUQWUZTA-NSCUHMNNSA-N
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Description

“3-(4-Hydroxy-3-methoxyphenyl)propionic acid”, also known as hydroferulic acid, is a type of phenolic acid . It’s a white crystalline or crystalline powder .


Molecular Structure Analysis

The molecular formula of “3-(4-Hydroxy-3-methoxyphenyl)propionic acid” is C10H12O4 . The structure includes a phenolic group (a benzene ring with a hydroxyl group), a methoxy group attached to the benzene ring, and a propionic acid group .


Physical And Chemical Properties Analysis

“3-(4-Hydroxy-3-methoxyphenyl)propionic acid” is insoluble in water but soluble in organic solvents such as ethanol, chloroform, and dichloromethane . It has a molecular weight of 196.20 .

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3, indicating that it can cause acute toxicity if ingested, eye irritation, skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO4/c1-15-8-5-6(2-3-9(12)13)4-7(11)10(8)14/h2-5,14H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIZBHHUQWUZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=CC(=O)O)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10720646
Record name 3-(4-Hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid

CAS RN

61223-30-1
Record name 3-(4-Hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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